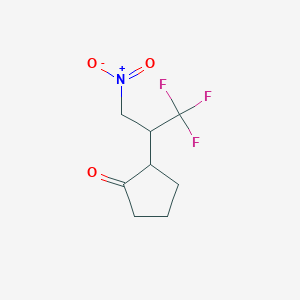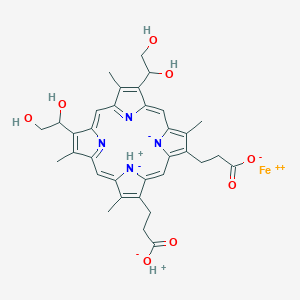![molecular formula C9H14N4O4 B039826 2-[(5-Amino-4-carbamoylimidazol-1-YL)methoxy]ethyl acetate CAS No. 118966-30-6](/img/structure/B39826.png)
2-[(5-Amino-4-carbamoylimidazol-1-YL)methoxy]ethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-Amino-4-carbamoylimidazol-1-YL)methoxy]ethyl acetate is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This molecule is also known as ACEA and is a selective agonist of the cannabinoid receptor type 1 (CB1). ACEA has been shown to have various biochemical and physiological effects, making it a valuable tool in the study of the endocannabinoid system and its role in various physiological processes.
Mecanismo De Acción
ACEA is a selective agonist of the CB1 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of the CB1 receptor by ACEA leads to the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) signaling pathways. This results in the modulation of various physiological processes, including pain, appetite, and memory.
Biochemical and Physiological Effects:
ACEA has been shown to have various biochemical and physiological effects, making it a valuable tool in the study of the endocannabinoid system. It has been shown to modulate pain perception, appetite, and memory. ACEA has also been shown to modulate neuronal activity and synaptic plasticity, suggesting a potential role in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ACEA has several advantages as a tool for scientific research. It is a highly selective agonist of the CB1 receptor, making it a valuable tool for studying the endocannabinoid system. It has also been shown to have high potency and efficacy, allowing for the modulation of physiological processes at low concentrations. However, ACEA also has limitations, including potential off-target effects and the need for careful dosing to avoid toxicity.
Direcciones Futuras
There are several potential future directions for research on ACEA. One area of interest is the potential therapeutic applications of ACEA in the treatment of neurological disorders, such as epilepsy and Alzheimer's disease. Another area of interest is the development of more selective and potent CB1 receptor agonists for use in scientific research. Additionally, further studies are needed to fully understand the biochemical and physiological effects of ACEA and its potential limitations as a tool for scientific research.
Métodos De Síntesis
The synthesis of ACEA involves several steps, including the reaction of 5-amino-4-carbamoylimidazole with 2-(bromomethyl)ethyl acetate in the presence of a base. The resulting product is then purified using column chromatography to obtain the final product. This synthesis method has been optimized to yield high purity and high yield of ACEA.
Aplicaciones Científicas De Investigación
ACEA has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been shown to modulate various physiological processes, including pain, appetite, and memory. ACEA has also been used to study the effects of CB1 receptor activation on neuronal activity and synaptic plasticity.
Propiedades
Número CAS |
118966-30-6 |
|---|---|
Nombre del producto |
2-[(5-Amino-4-carbamoylimidazol-1-YL)methoxy]ethyl acetate |
Fórmula molecular |
C9H14N4O4 |
Peso molecular |
242.23 g/mol |
Nombre IUPAC |
2-[(5-amino-4-carbamoylimidazol-1-yl)methoxy]ethyl acetate |
InChI |
InChI=1S/C9H14N4O4/c1-6(14)17-3-2-16-5-13-4-12-7(8(13)10)9(11)15/h4H,2-3,5,10H2,1H3,(H2,11,15) |
Clave InChI |
SCOKPTHVGOEBIW-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCOCN1C=NC(=C1N)C(=O)N |
SMILES canónico |
CC(=O)OCCOCN1C=NC(=C1N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde](/img/structure/B39744.png)











